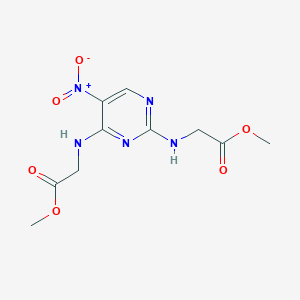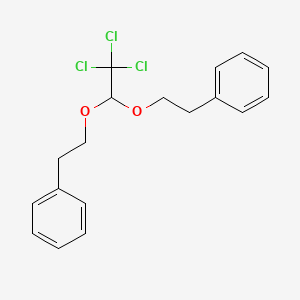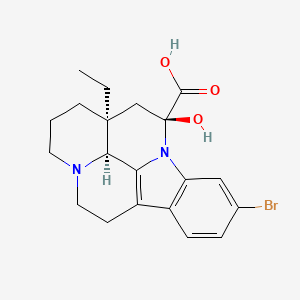![molecular formula C23H17NO6 B13780965 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]- CAS No. 67036-85-5](/img/structure/B13780965.png)
9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]- is a complex organic compound with a molecular formula of C({20})H({13})NO(_{4}). It is a derivative of anthraquinone, which is known for its applications in dyes and pigments. This compound is characterized by the presence of amino, hydroxy, and phenoxy groups attached to the anthracenedione core, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]- typically involves multiple steps:
Nitration and Reduction: Starting from 1-hydroxyanthraquinone, nitration followed by reduction can introduce the amino group at the desired position.
Condensation and Cyclization: Phthalic anhydride reacts with p-aminophenol to form an intermediate, which undergoes cyclization to form the anthraquinone structure.
Isomerization and Hydrolysis: Further isomerization and hydrolysis steps are required to introduce the hydroxy and phenoxy groups at the correct positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial in industrial settings to achieve efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form amine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO(_4)), hydrogen peroxide (H(_2)O(_2)).
Reducing Agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).
Substitution Reagents: Halogenated compounds, strong bases.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of high-performance materials and coatings
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]- involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their function.
Pathways: It may influence oxidative stress pathways, leading to cellular effects such as apoptosis or inhibition of cell proliferation
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-4-hydroxyanthraquinone: Similar structure but lacks the phenoxy group.
1-Hydroxy-4-aminoanthraquinone: Similar structure but different substitution pattern.
1-Amino-4-hydroxy-2-phenoxyanthraquinone: Closely related but with different functional groups .
Eigenschaften
| 67036-85-5 | |
Molekularformel |
C23H17NO6 |
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C23H17NO6/c1-12(25)11-29-13-6-8-14(9-7-13)30-18-10-17(26)19-20(21(18)24)23(28)16-5-3-2-4-15(16)22(19)27/h2-10,26H,11,24H2,1H3 |
InChI-Schlüssel |
QKSHXKRSGMVHSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)COC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]-](/img/structure/B13780908.png)




